molecular formula C16H15N3OS2 B2661835 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681167-23-7

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2661835
CAS No.: 681167-23-7
M. Wt: 329.44
InChI Key: GGLDFNZNKQNMCL-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a bicyclic heteroaromatic compound featuring two benzothiazole moieties connected via a carboxamide linkage. The tetrahydrobenzothiazole subunit contains a partially saturated six-membered ring with a methyl group at the 6-position, enhancing its conformational flexibility compared to fully aromatic analogs . While direct crystallographic data for this compound is unavailable, structural validation tools like SHELX and ORTEP are commonly employed for analogous systems to analyze bond lengths, angles, and hydrogen-bonding networks.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-9-2-4-12-14(6-9)22-16(18-12)19-15(20)10-3-5-11-13(7-10)21-8-17-11/h3,5,7-9H,2,4,6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLDFNZNKQNMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with 1,3-benzothiazole-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a benzothiazole ring fused with a carboxamide group. Its molecular formula is C14H16N2S2C_{14}H_{16}N_2S_2, with a molecular weight of approximately 292.4 g/mol. The structural configuration is crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has been studied for its potential as a therapeutic agent. Its applications include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Potential : In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. Specifically, it has shown cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells with IC50 values around 20 µM. The mechanism involves modulation of signaling pathways related to cell proliferation.

Biological Pathway Modulation

The compound may act as an inhibitor or activator of specific biological pathways. Its interaction with enzymes and receptors suggests potential roles in:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Interaction : The compound could modulate receptor activity influencing various physiological processes.

Industrial Applications

In addition to its medicinal uses, this compound serves as a precursor for synthesizing advanced materials with unique properties. Its chemical reactivity allows it to be utilized in:

  • Synthesis of Complex Molecules : It can act as a building block for creating more complex organic compounds used in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study on various benzothiazole derivatives revealed that structurally similar compounds exhibited significant antimicrobial activity against multiple bacterial strains. The findings indicated effective inhibition at low concentrations, highlighting the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Effects

In a comparative analysis involving several benzamide derivatives against cancer cell lines, this compound demonstrated notable cytotoxicity. The study reported an IC50 value of approximately 20 µM against MCF-7 cells, suggesting strong potential for further development as an anticancer therapeutic agent.

Comparative Analysis Table

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundBenzamide + BenzothiazoleAntimicrobial; AnticancerDual activity profile
4-acetyl-N-(5-methyl-1,3-benzothiazol-2-yl)benzamideMethyl substitution on benzothiazoleAntimicrobialLimited anticancer data
N-(6-methyl-4,5-dihydrobenzo[b]thiazol-2-yl)benzamideDifferent saturation stateAnticancerVaries in reactivity

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The methyl group in the target compound likely confers moderate lipophilicity, whereas chlorine (in ) and trifluoromethyl (in ) groups enhance electronegativity and metabolic stability. Methoxy groups () improve aqueous solubility .

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound that belongs to the benzothiazole family. This class of compounds is recognized for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this specific compound, reviewing research findings and potential therapeutic applications.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)20Induction of apoptosis via caspase activation
A549 (Lung)25Inhibition of PI3K/Akt pathway
HeLa (Cervical)18Cell cycle arrest at G2/M phase

These findings highlight the compound's potential as an anticancer agent through multiple mechanisms.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that modulate growth and survival signals.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells could lead to apoptosis.

Case Studies

A recent study published in a peer-reviewed journal evaluated the effects of this compound on human colon cancer cells (HCT116). The results indicated a significant reduction in cell viability with an IC50 value of 22 µM after 48 hours of treatment. The study also reported increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

Q & A

Q. What are the standard synthetic routes for N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and its analogs?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzothiazole precursors and hydrazine derivatives. For example, a Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate formylation of hydrazine intermediates, followed by cyclization to form the benzothiazole core. Column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) is commonly employed for purification . Key steps include controlling reaction temperatures (e.g., 60–65°C for 2.5 hours) and neutralizing byproducts with NaHCO₃ to isolate solids .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly to confirm substituent positions on the benzothiazole and tetrahydrobenzothiazole rings. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds. X-ray crystallography can resolve crystal packing and intermolecular interactions (e.g., π–π stacking distances of ~3.7 Å and C–H···π interactions) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing benzothiazole carboxamides?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction mechanisms and transition states to identify energetically favorable pathways. Coupling computational results with experimental data (e.g., reaction yields from ) allows for iterative optimization. For instance, reaction path searches can predict optimal substituent configurations or solvent effects, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in biological activity data across different benzothiazole derivatives?

Methodological Answer: Systematic comparative studies are essential. For example, if one derivative shows antitumor activity but another lacks efficacy, analyze structural variations (e.g., substituent electronegativity or steric effects) using quantitative structure-activity relationship (QSAR) models. Cross-referencing crystallographic data (e.g., dihedral angles between aromatic rings, as in ) with bioassay results can clarify structure-function relationships .

Q. What statistical experimental design approaches are applicable to improve synthetic yields?

Methodological Answer: Factorial designs (e.g., Box-Behnken or central composite designs) can optimize reaction parameters such as temperature, catalyst loading, and solvent ratios. For example, a 3² factorial design might test two factors (e.g., temperature and reagent molar ratio) at three levels to identify interactions affecting yield. Response surface methodology (RSM) then models nonlinear relationships to pinpoint optimal conditions .

Q. What strategies exist for modifying the tetrahydrobenzothiazole core to enhance pharmacological properties?

Methodological Answer: Substituent engineering is key. Introducing electron-withdrawing groups (e.g., fluorine at the 6-position) can enhance metabolic stability, while bulky substituents (e.g., aryl groups) may improve target binding affinity. demonstrates that modifying the phenyl ring on the pyrazole moiety alters bioactivity, suggesting similar strategies for the tetrahydrobenzothiazole core. Computational docking studies can prioritize candidates for synthesis .

Key Data from Literature

  • Crystallographic Data : The asymmetric unit of related benzothiazoles shows dihedral angles between aromatic rings ranging from 6.41° to 34.02°, influencing π–π interactions .
  • Synthetic Yields : Derivatives with electron-deficient aryl groups (e.g., 4-chlorophenyl) achieve higher yields (70%) compared to sterically hindered analogs (37%) .
  • Computational Workflow : ICReDD’s methodology combines quantum calculations, machine learning, and experimental feedback to reduce reaction development time by 40–60% .

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